碳酸酐酶IX抑制剂S4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

碳酸酐酶IX和XII抑制剂S4在科学研究中具有广泛的应用:

化学: 用作研究碳酸酐酶的抑制及其在pH调节中的作用的工具。

生物学: 有助于了解碳酸酐酶IX在肿瘤生物学和缺氧中的作用。

作用机制

碳酸酐酶IX和XII抑制剂S4通过选择性抑制碳酸酐酶IX和XII的酶活性发挥作用。 这种抑制会破坏癌细胞内的pH调节,导致酸性副产物的积累,并为癌细胞生存创造一个不利的环境 . 该化合物还通过内质网应激通路触发胶质瘤细胞中与免疫原性细胞死亡相关的危险相关分子模式的释放 .

准备方法

碳酸酐酶IX和XII抑制剂S4的合成涉及磺酰胺衍生物的制备。具体的合成路线和反应条件在各种研究出版物中详细介绍。 通常,合成涉及在受控条件下将合适的胺与磺酰氯反应,以产生所需的磺酰胺 . 工业生产方法可能涉及扩大这些反应的规模,同时确保纯度和产率优化。

化学反应分析

碳酸酐酶IX和XII抑制剂S4会经历各种化学反应,包括:

氧化还原反应: 这些反应对于修饰抑制剂上的官能团以增强其功效和选择性至关重要。

取代反应: 通常用于在抑制剂分子上引入或取代官能团。

常用试剂和条件: 这些反应通常涉及磺酰氯、胺和适当的溶剂等试剂,在受控的温度和pH条件下。

相似化合物的比较

碳酸酐酶IX和XII抑制剂S4因其对碳酸酐酶IX和XII的高度选择性和效力而独一无二。类似化合物包括:

乙酰唑胺: 用于各种医疗状况的一种选择性较差的抑制剂。

VD11-4-2、VD12-09和VR16-09: 正在研究用于癌症治疗的潜在新型氟化苯磺酰胺.

FC9-399A: 一种尿素磺酰胺衍生物,已证明在联合疗法中很有前景.

碳酸酐酶IX和XII抑制剂S4因其对碳酸酐酶IX和XII的特定靶向性而脱颖而出,使其成为癌症研究和治疗中的宝贵工具。

属性

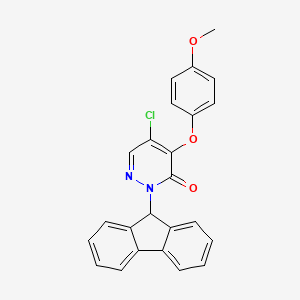

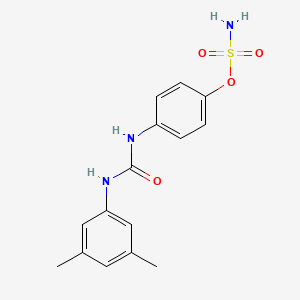

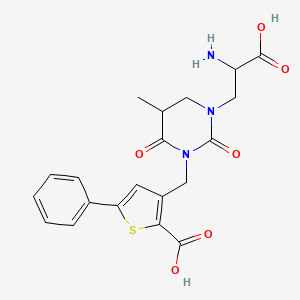

IUPAC Name |

[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVHSNXRZYOTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of the S4 segment in voltage-gated potassium channels?

A1: The S4 segment is a transmembrane helix that acts as a voltage sensor in voltage-gated potassium (Kv) channels. [, , , ] It contains positively charged residues that respond to changes in membrane potential. Upon depolarization, S4 undergoes conformational changes, ultimately leading to the opening of the channel pore and ion conduction. [, ]

Q2: How does the interaction between S1 and S4 segments change during the gating of Kv7.1 channels?

A2: Research on Kv7.1 channels suggests that in the closed state, S4 residue S225 is constrained near S1 residue C136 within the same voltage-sensing domain (VSD). Upon transitioning to the open state, S4 undergoes a large movement involving axial rotation and outward translation. This shift changes the S1-S4 interaction from intra-VSD to inter-VSD, with S4 residue R228 coming into proximity with C136 of an adjacent VSD. This suggests a role for S1 in guiding S4 motion and facilitating cooperative interactions between subunits during gating. []

Q3: Does the S4 segment play a role in the slow inactivation of Shaker K+ channels?

A3: Yes, studies using voltage clamp fluorometry have shown that the voltage-sensing rearrangements of S4 in Shaker K+ channels are followed by an additional motion associated with slow inactivation. This inactivation rearrangement seems to originate from the selectivity filter in the pore domain and extend outward to the interface with the voltage-sensing domain. []

Q4: What evidence suggests a direct interaction between S4 and the pore domain during slow inactivation in Shaker K+ channels?

A4: Experiments involving fluorophore attachment at the pore domain perimeter and S4 have shown that S4 comes into close proximity with the pore domain during activation. This proximity is supported by the finding that a pore domain mutation can alter the environment of a fluorophore attached to S4. It's proposed that this interaction between S4 and the pore domain disrupts a bond crucial for holding the slow inactivation gate open, thereby triggering inactivation. []

Q5: How does the movement of the S4 segment differ between outward and inward-rectifying potassium channels in plants?

A5: While S4 acts as the voltage sensor in both outward and inward-rectifying potassium channels, the direction of S4 movement leading to channel opening differs. In outward rectifiers, S4 moves outward upon depolarization, whereas in inward rectifiers like KAT1, evidence suggests that an inward movement of S4 leads to channel opening. This difference in coupling between S4 movement and pore opening distinguishes these two types of channels. []

Q6: How does the presence of auxiliary subunits KCNE1 and KCNE3 affect the voltage sensing S4 segment of the KCNQ1 channel?

A6: KCNE1, primarily found in the heart and inner ear, slows down the activation kinetics of the KCNQ1 channel. Studies using cysteine accessibility analysis suggest that KCNE1 achieves this by stabilizing the S4 segment in its resting state, thus slowing its transition to the active state. In contrast, KCNE3 appears to stabilize the S4 segment in the active state, as evidenced by the lack of state-dependent modification rates in MTS accessibility assays. []

Q7: Can neutralization of S4 arginines influence closed-state inactivation in sodium channels?

A7: Yes, neutralizing mutations of S4 arginines, often employed to study gating pore currents, can shift the sodium channel towards closed-state inactivation. [] This is likely because activating the voltage sensor in domain IV through these mutations mimics a state favoring closed-state inactivation. This suggests potential coupling between closed-state gating transitions at the outer pore gates and all four voltage sensors, not just domain IV. [] Researchers should consider this technical limitation and potentially utilize conditioning protocols or fast inactivation-removed mutants for more reliable results. []

Q8: What is the identity of the red chromophore in ultramarine pigments?

A8: Density functional theory studies on red ultramarine models suggest that the red chromophore, coexisting with the blue S3•- radical, is likely the planar C2v isomer of the neutral tetrasulfur molecule (S4). This conclusion is based on the thermodynamic stability of this isomer within the aluminosilicate cages of the pigment and the agreement between its calculated electronic and vibrational spectra with experimental data. []

Q9: What are the properties and potential applications of the CuHgPS4 compound?

A9: CuHgPS4, isostructural to AgZnPS4, is a copper mercury tetrathiophosphate compound. [] It features a framework of [PS4]3- anions linked by Cu+ and Hg2+ cations. This material may have potential applications in areas like semiconductors or nonlinear optics, although further research is needed to explore its properties. []

Q10: Can you describe the synthesis and properties of the isomeric 188Re(V) oxocomplexes with tetradentate S4 ligands?

A10: These complexes are formed using tetradentate S4 ligands derived from meso-2,3-dimercaptosuccinic acid. [] These ligands, designed for stable rhenium-188 binding and biomolecule conjugation, create robust anionic five-coordinate oxorhenium(V) complexes. Different isomers, separated by HPLC and characterized in vitro and in vivo, demonstrate high stability in biological environments like rat and human plasma. [] The lipophilic cis and trans isomers of complex I (with logP(o/w) between 1.5 and 1.7) show high liver uptake and rapid clearance in rats. In contrast, the hydrophilic isomers of complex II (logP(o/w) around -1.75) are quickly excreted renally and hepatobiliary. [] This research highlights their potential for targeted radionuclide therapy. []

Q11: What are the structural and fluxional properties of cuboidal Mo3S4 and Mo3NiS4 complexes with dithiophosphate and chiral carboxylate ligands?

A11: These complexes, synthesized with (S)-lactic acid (HLac) and dithiophosphate (dtp) ligands, exhibit interesting structural and dynamic behavior. [] The crystal structures of [Mo3S4(μ-Lac)(dtp)3(py)] (1) and [Mo3(Nipy)S4(py)(μ-OAc)(dtp)3(py)] (3) reveal their unique cuboidal geometries. Variable-temperature NMR studies indicate fluxional behavior in solution, particularly around the Mo-py site, suggesting processes like configuration inversion, hindered Mo-N rotation, and pyridine exchange. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

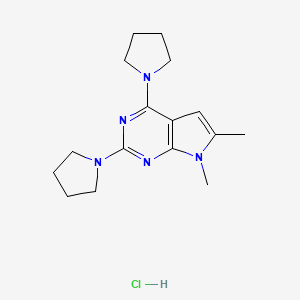

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

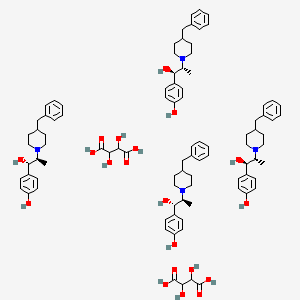

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)